![molecular formula C18H26N2O3S B12136264 1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine](/img/structure/B12136264.png)
1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Bencenosulfonil)piperidina-4-carbonil]-3-metilpiperidina es un compuesto orgánico complejo que pertenece a la clase de los derivados de piperidina. Los derivados de piperidina son conocidos por su amplia gama de aplicaciones en química medicinal, particularmente en el desarrollo de productos farmacéuticos. Este compuesto presenta un grupo bencenosulfonilo unido a un anillo de piperidina, que está conectado a otro anillo de piperidina sustituido con un grupo metilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-[1-(Bencenosulfonil)piperidina-4-carbonil]-3-metilpiperidina típicamente implica múltiples pasos, comenzando con la preparación del anillo de piperidina. Un método común es la hidrogenación de piridina, seguida de sulfonilación para introducir el grupo bencenosulfonilo. El paso de carbonilación implica la introducción de un grupo carbonilo en la posición 4 del anillo de piperidina. Finalmente, el grupo metilo se introduce a través de reacciones de alquilación.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del producto deseado. Los catalizadores y los solventes se seleccionan cuidadosamente para garantizar la pureza y la estabilidad del compuesto durante la producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-[1-(Bencenosulfonil)piperidina-4-carbonil]-3-metilpiperidina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden usar para eliminar grupos que contienen oxígeno o para convertir grupos carbonilo en alcoholes.
Sustitución: El grupo bencenosulfonilo se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan con frecuencia.
Sustitución: Los nucleófilos como las aminas, los tioles y los alcoholes se pueden usar para reacciones de sustitución en condiciones básicas o ácidas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfones, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
1-[1-(Bencenosulfonil)piperidina-4-carbonil]-3-metilpiperidina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos medicamentos dirigidos a enfermedades específicas.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de 1-[1-(Bencenosulfonil)piperidina-4-carbonil]-3-metilpiperidina implica su interacción con objetivos moleculares específicos. El grupo bencenosulfonilo puede interactuar con enzimas o receptores, modulando su actividad. Los anillos de piperidina brindan estabilidad estructural y facilitan la unión a las moléculas diana. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
4-[1-(Bencenosulfonil)piperidina-4-carbonil]morfolina: Este compuesto tiene un anillo de morfolina en lugar de un anillo de piperidina sustituido con metilo.
Ácido 1-(Bencenosulfonil)piperidina-4-carboxílico: Este compuesto presenta un grupo ácido carboxílico en lugar de un grupo carbonilo.
Unicidad
1-[1-(Bencenosulfonil)piperidina-4-carbonil]-3-metilpiperidina es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del grupo metilo en el anillo de piperidina puede influir en su reactividad y afinidad de unión, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C18H26N2O3S |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
[1-(benzenesulfonyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C18H26N2O3S/c1-15-6-5-11-19(14-15)18(21)16-9-12-20(13-10-16)24(22,23)17-7-3-2-4-8-17/h2-4,7-8,15-16H,5-6,9-14H2,1H3 |
Clave InChI |
UVEPOBWWSDIGIK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Solubilidad |
>52.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


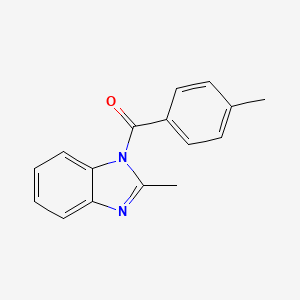
![2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B12136197.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12136200.png)
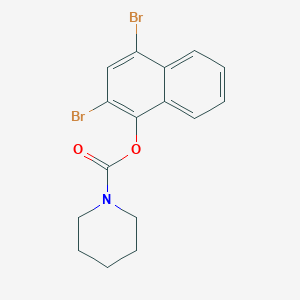
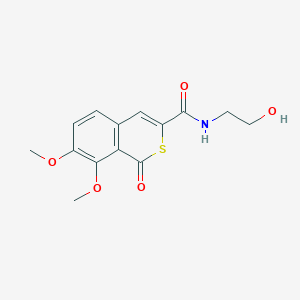
![1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12136224.png)
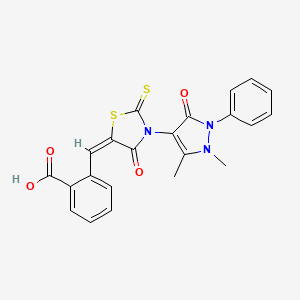
![3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)-](/img/structure/B12136232.png)
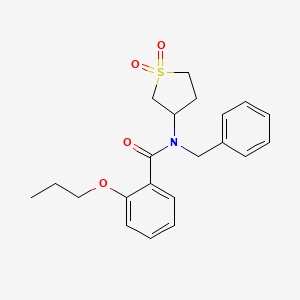
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B12136248.png)
![N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136250.png)
![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136255.png)

![3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12136261.png)
